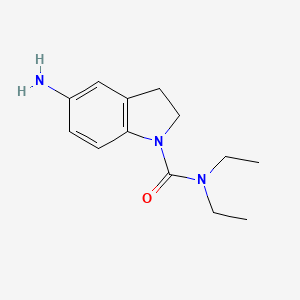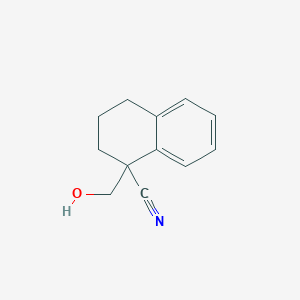![molecular formula C12H17FN2O B1406004 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine CAS No. 1511759-26-4](/img/structure/B1406004.png)
1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine
Übersicht
Beschreibung
“1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine” is a chemical compound with the CAS Number: 523980-18-9 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine”, often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of “1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine” is 224.28 . The InChI key and IUPAC name can be found in the product documentation .Chemical Reactions Analysis
The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . The piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .Physical And Chemical Properties Analysis
“1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine” is a liquid at room temperature . More detailed physical and chemical properties can be found in the product documentation .Wissenschaftliche Forschungsanwendungen
Radiolabeled Antagonist for Neuroimaging
- Study of 5-HT1A Receptors with PET : [(18)F]4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, also known as [(18)F]p-MPPF, is a novel 5-HT1A antagonist used for studying serotonergic neurotransmission with positron emission tomography (PET). It encompasses aspects like chemistry, radiochemistry, animal studies, human studies, toxicity, and metabolism (Plenevaux et al., 2000).
Synthesis of Hybrid Molecules
- Derivatives for Antimicrobial Activities : The synthesis of norfloxacin derivatives containing 1,3-thiazole or 1,3-thiazolidin moiety from 1-(2-methoxyphenyl)piperazine has been explored. These synthesized compounds exhibited significant antimicrobial activities, and one compound showed antiurease activity (Menteşe et al., 2013).
Anticancer and Enzyme Inhibition Properties
- Phenolic Mannich Bases with Piperazines : A study synthesized new Mannich bases with substituted piperazine and investigated their cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Some compounds showed promising results in these areas, suggesting potential for further pharmaceutical development (Gul et al., 2019).
Metabolic Pathway Investigation
- Metabolites of KB-2796 in Rats : Research on the metabolites of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride (KB-2796) in rats revealed major biotransformation pathways, including O-demethylation, N-dealkylation, and hydroxylation. This study contributes to the understanding of the metabolic processes of such compounds in biological systems (Kawashima et al., 1991).
Novel Compound Synthesis for Biological Applications
- Synthesis of Oxazines Targeting Cyclooxygenase 2 : The synthesis of 1,2-oxazine based derivatives, such as 4-(4-Methoxyphenyl)-3-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4a,5,6,7,8,8a-hexahydro-4H-benzo[e][1,2]oxazine, demonstrated potential as COX2-specific inhibitors, indicating a direction for anti-inflammatory therapy research (Srinivas et al., 2015).
Safety And Hazards
The safety information for “1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine” indicates that it is a dangerous substance . It is flammable and may cause severe skin burns and eye damage . It may also cause respiratory irritation and an allergic skin reaction . It is harmful if swallowed, in contact with skin, or if inhaled .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(4-fluoro-3-methoxyphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-16-12-8-10(2-3-11(12)13)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDWURIQRRPHPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCNCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine](/img/structure/B1405928.png)








![N-[(pyrrolidin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B1405939.png)

